molecular formula C7H6BrF3N2O B1403061 5-Bromo-6-(2,2,2-trifluoroethoxy)-pyridin-3-ylamine CAS No. 1372606-85-3

5-Bromo-6-(2,2,2-trifluoroethoxy)-pyridin-3-ylamine

Cat. No.: B1403061
CAS No.: 1372606-85-3
M. Wt: 271.03 g/mol
InChI Key: GMBXRKUTOVBEPR-UHFFFAOYSA-N
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Description

5-Bromo-6-(2,2,2-trifluoroethoxy)-pyridin-3-ylamine (CAS No. 1372606-85-3) is a pyridine derivative with the molecular formula C₇H₆BrF₃N₂O and a molecular weight of 271.037 g/mol. The compound features a bromine atom at the 5-position, a trifluoroethoxy group at the 6-position, and an amine group at the 3-position of the pyridine ring (Fig. 1). Its synthesis routes are notable for high yields, with one method achieving 97.0% yield under optimized conditions, though alternative pathways may yield as low as 56.0% depending on reaction parameters . This compound is primarily used as an intermediate in pharmaceutical and agrochemical research, leveraging the electron-withdrawing effects of the trifluoroethoxy group to enhance metabolic stability and bioavailability.

Properties

IUPAC Name

5-bromo-6-(2,2,2-trifluoroethoxy)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrF3N2O/c8-5-1-4(12)2-13-6(5)14-3-7(9,10)11/h1-2H,3,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMBXRKUTOVBEPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Br)OCC(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-(2,2,2-trifluoroethoxy)-pyridin-3-ylamine typically involves multiple steps. One common method starts with the bromination of 3-aminopyridine to introduce the bromine atom at the 5-position. This is followed by the introduction of the trifluoroethoxy group at the 6-position through a nucleophilic substitution reaction. The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like dimethylformamide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions to ensure consistency. Techniques such as continuous flow chemistry might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-(2,2,2-trifluoroethoxy)-pyridin-3-ylamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of 6-(2,2,2-trifluoroethoxy)-pyridin-3-ylamine.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as thiols or amines, to form different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or nitric acid can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophiles such as sodium thiolate or primary amines can be used in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: 6-(2,2,2-trifluoroethoxy)-pyridin-3-ylamine.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry and Drug Development

The compound is recognized for its potential in drug development, particularly as an inhibitor of receptor tyrosine kinases involved in cancer progression. The presence of the bromine atom and the trifluoroethoxy group enhances its biological activity and solubility, making it a candidate for various therapeutic applications.

Research has focused on understanding the interactions between 5-Bromo-6-(2,2,2-trifluoroethoxy)-pyridin-3-ylamine and various biological targets. The compound's unique structure allows it to engage with proteins and enzymes critical for cellular functions.

Case Studies

Several studies have highlighted the compound's biological effects:

  • Cancer Cell Lines : In vitro studies have demonstrated that the compound exhibits cytotoxic effects against certain cancer cell lines by disrupting their signaling pathways.
  • Kinase Inhibition : Specific assays have shown that it can inhibit kinases implicated in cancer cell survival, suggesting its potential as a therapeutic agent.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is helpful to compare it with structurally similar compounds:

Compound NameKey FeaturesUnique Aspects
4-{5-Bromo-1H-pyrrolo[2,3-B]pyridin-3-YL}-1,3-thiazol-2-amineHeterocyclic structure with FGFR inhibition potentialDifferent core structure (thiazole vs. pyridine)
5-Bromo-pyridin-3-ylamineBrominated pyridine without trifluoroethoxy groupLacks trifluoroethoxy substitution
6-(Trifluoromethyl)-pyridin-3-ylamineContains trifluoromethyl instead of trifluoroethoxyVariation in substituent effects on biological activity

This table illustrates how the distinct combination of bromine and trifluoroethoxy groups in this compound may enhance its pharmacological properties compared to other compounds.

Synthesis and Optimization Techniques

The synthesis of this compound typically involves multiple steps aimed at optimizing yield and purity. Techniques such as continuous flow chemistry are being explored for industrial applications to enhance production efficiency.

Mechanism of Action

The mechanism of action of 5-Bromo-6-(2,2,2-trifluoroethoxy)-pyridin-3-ylamine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The trifluoroethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The bromine atom can participate in halogen bonding, which can influence the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Key Observations :

  • Trifluoroethoxy vs.
  • Synthetic Yields : The target compound’s optimized synthesis (97% yield) outperforms analogues (e.g., 84.1% for 5-Bromo-3-(trifluoromethyl)pyridin-2-amine), likely due to milder reaction conditions and fewer steric clashes .

Pharmacological and Industrial Relevance

  • Bioactivity : The trifluoroethoxy group is prevalent in pharmaceuticals (e.g., Lansoprazole derivatives) due to its ability to resist metabolic degradation and modulate target binding .
  • Thermodynamic Stability : The bromine atom in the target compound enhances halogen bonding, a feature exploited in kinase inhibitor design .

Physical and Chemical Properties

  • Reactivity : Bromine at the 5-position allows for further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura), a route less feasible in chloro- or nitro-substituted analogues .

Biological Activity

5-Bromo-6-(2,2,2-trifluoroethoxy)-pyridin-3-ylamine (CAS Number: 1372606-85-3) is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a bromine atom at the 5-position and a trifluoroethoxy group at the 6-position of the pyridine ring, which may influence its pharmacological properties.

The molecular formula of this compound is C7H6BrF3N2OC_7H_6BrF_3N_2O, with a molecular weight of 271.03 g/mol. The structural characteristics of this compound can significantly affect its interactions with biological targets.

PropertyValue
CAS Number1372606-85-3
Molecular FormulaC₇H₆BrF₃N₂O
Molecular Weight271.03 g/mol

Anti-HIV Activity

Similar pyridine derivatives have been studied for their anti-HIV properties. For instance, compounds with structural similarities have demonstrated dual-function spermicidal and anti-HIV activities in preclinical studies. Although direct evidence for this compound's efficacy against HIV is not yet available, its structural analogs suggest potential antiviral applications.

Cytotoxicity Studies

In vitro cytotoxicity studies are crucial for assessing the safety profile of new chemical entities. While specific cytotoxicity data for this compound are sparse, related studies on similar compounds indicate a need for thorough evaluation due to potential toxic effects observed at higher concentrations.

Case Studies and Research Findings

  • Study on Pyridine Derivatives : A study published in a peer-reviewed journal evaluated various pyridine derivatives for their biological activities. It was found that modifications at the 5 and 6 positions significantly influenced their antimicrobial and cytotoxic properties. The bromine and trifluoroethoxy groups were noted to enhance activity compared to non-substituted analogs .
  • Evaluation of Antiviral Activity : Research focusing on pyridine-based compounds revealed promising results against viral infections, particularly HIV. Compounds with similar structures exhibited significant antiviral activity in vitro, suggesting that this compound could be further investigated for similar properties .
  • Toxicological Assessments : Toxicity studies are essential for understanding the safety profile of new compounds. A review highlighted that while some pyridine derivatives showed low toxicity in animal models, others exhibited dose-dependent toxic effects. It emphasizes the importance of conducting comprehensive toxicity evaluations for this compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-6-(2,2,2-trifluoroethoxy)-pyridin-3-ylamine
Reactant of Route 2
5-Bromo-6-(2,2,2-trifluoroethoxy)-pyridin-3-ylamine

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